molecular formula C15H13BrN2O3 B5787410 N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide

N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B5787410
M. Wt: 349.18 g/mol
InChI Key: JAUUBHGQJHKAMG-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methyl groups can undergo oxidation to form carboxylic acids or aldehydes using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium on carbon.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of N-(4-bromo-2,3-dimethylphenyl)-2-aminobenzamide.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-10(2)13(8-7-12(9)16)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUUBHGQJHKAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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